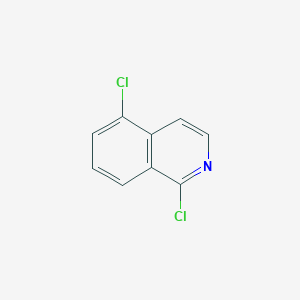

1,5-Dichloroisoquinoline

描述

Overview of Isoquinoline (B145761) Scaffold in Chemical Research

The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of chemical research. nih.govresearchgate.net Its presence is widespread in a vast array of natural alkaloids, many of which exhibit potent physiological effects. thieme-connect.de This has historically spurred extensive research into the synthesis and functionalization of isoquinoline derivatives. nih.govrsc.org

In medicinal chemistry, the isoquinoline scaffold is considered a versatile template for drug design, with derivatives demonstrating a broad spectrum of pharmacological activities. nih.gov These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system allow for specific interactions with biological targets, making it an attractive starting point for the development of new therapeutic agents. researchgate.net The continuous exploration of novel synthetic methodologies for constructing and modifying the isoquinoline core remains a vibrant area of research, aiming to expand the chemical space and unlock new therapeutic possibilities. rsc.orgrsc.org

Significance of Halogenation in Heterocyclic Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. sigmaaldrich.com In the context of heterocyclic compounds, halogenation serves multiple crucial purposes. Halogenated heterocycles act as versatile synthetic intermediates, where the halogen atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, enabling the construction of more complex molecular architectures. sigmaaldrich.comacs.org

The introduction of halogens can also profoundly influence the physicochemical and biological properties of a heterocyclic molecule. For instance, the high electronegativity and specific size of halogen atoms can alter the electronic distribution within the ring system, affecting its reactivity and interaction with biological macromolecules. nih.gov This modulation of properties is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates. nih.gov The regioselective halogenation of heterocycles, allowing for the precise placement of halogen atoms, is a significant area of methodological development. acs.orgacs.org

Contextualization of Dichloroisoquinolines in Organic Synthesis and Medicinal Chemistry

Within the family of halogenated isoquinolines, dichloroisoquinolines represent a particularly interesting subclass. The presence of two chlorine atoms offers multiple sites for synthetic elaboration, allowing for the differential functionalization of the isoquinoline core. The positions of the chlorine atoms on the isoquinoline ring significantly influence the compound's reactivity and potential applications. For example, 1,4-dichloroisoquinoline (B101551) is known to undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles. Similarly, 1,6-dichloroisoquinoline (B1323182) is utilized as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial and anticancer activities. chemimpex.comnordmann.globalguidechem.com

The reactivity of dichloroisoquinolines makes them valuable building blocks in the synthesis of a diverse range of substituted isoquinoline derivatives. These derivatives are often explored for their potential as bioactive molecules. For instance, the reaction of 1,3-dichloroisoquinoline (B189448) with a malonate anion illustrates the displacement of a halide to form new carbon-carbon bonds. thieme-connect.de The ability to selectively react one chlorine atom over the other, or to replace both, provides a powerful tool for creating libraries of compounds for biological screening.

Research Objectives for 1,5-Dichloroisoquinoline Investigation

The specific isomer, this compound, presents a unique set of research questions due to the distinct positioning of the chlorine atoms on both the pyridine and benzene rings of the isoquinoline scaffold. Key research objectives for the investigation of this compound would include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to this compound and thoroughly characterizing its spectroscopic and physicochemical properties.

Reactivity Studies: Investigating the differential reactivity of the two chlorine atoms at the C1 and C5 positions towards various nucleophiles and in metal-catalyzed cross-coupling reactions. This would involve exploring the conditions required to achieve selective monosubstitution versus disubstitution.

Derivatization and Library Synthesis: Utilizing the established reactivity to synthesize a library of novel 1,5-disubstituted and monosubstituted isoquinoline derivatives.

Exploration of Biological Activity: Screening the synthesized derivatives for potential pharmacological activities, guided by the known biological profiles of other substituted isoquinolines.

Structure-Activity Relationship (SAR) Studies: Establishing relationships between the chemical structure of the synthesized derivatives and their observed biological activity to guide the design of more potent and selective compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLNCVLTIQMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305466 | |

| Record name | 1,5-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70810-23-0 | |

| Record name | 70810-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dichloroisoquinoline and Its Precursors

Classical Halogenation Approaches and Regioselectivity Considerations

Classical halogenation methods remain a cornerstone in the synthesis of halo-isoquinolins. These approaches often involve electrophilic aromatic substitution or direct chlorination, where controlling the regioselectivity is a critical aspect.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution on the isoquinoline (B145761) ring is a fundamental approach for introducing halogen atoms. The inherent electronic properties of the isoquinoline system direct incoming electrophiles primarily to the 5- and 8-positions of the benzene (B151609) ring portion, which is more electron-rich compared to the pyridine (B92270) ring. researchgate.netmdpi.com

Direct chlorination of isoquinoline under electrophilic conditions, however, often leads to a mixture of products, making the isolation of the desired 1,5-dichloro isomer challenging. The pyridine ring is generally deactivated towards electrophilic attack. To achieve chlorination at the 1-position, activation of the pyridine ring is typically required. One common strategy involves the formation of an isoquinoline-N-oxide. The N-oxide functionality activates the C1 position towards nucleophilic attack, which is a key step in some chlorination procedures. nih.gov

Direct Chlorination Techniques for Isoquinoline Ring System

Direct chlorination of the isoquinoline ring system to achieve the 1,5-dichloro substitution pattern is not a straightforward process due to the differing reactivity of the pyridine and benzene rings. Chlorination of isoquinoline itself typically favors the benzene ring, yielding 5-chloroisoquinoline (B14526) among other isomers.

To introduce a chlorine atom at the 1-position, a common precursor is isoquinoline-N-oxide. Treatment of isoquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield 1-chloroisoquinoline (B32320). nih.govwikipedia.org Subsequent chlorination of 1-chloroisoquinoline would then be required to introduce the second chlorine atom at the 5-position. The electron-withdrawing nature of the chlorine atom at C1 would further deactivate the pyridine ring towards electrophilic attack, suggesting that the subsequent chlorination would likely occur on the benzene ring, potentially favoring the 5-position.

Modern Synthetic Strategies for Dichloroisoquinolines

Modern synthetic chemistry offers more sophisticated and often more selective methods for the synthesis of dichloroisoquinolines, including transition-metal-catalyzed reactions and strategic multi-step sequences.

Transition-Metal-Catalyzed Halogenation Methods

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. While specific examples for the direct C-H chlorination of isoquinoline at both the 1- and 5-positions to yield 1,5-dichloroisoquinoline are not extensively documented, the principles of this methodology suggest its potential applicability.

Palladium- and copper-catalyzed reactions, for instance, have been widely used for the synthesis of substituted isoquinolines. preprints.orgatlanchimpharma.com These methods often involve the use of directing groups to achieve high regioselectivity. A hypothetical approach could involve a suitably functionalized isoquinoline derivative that directs chlorination to the desired positions in the presence of a suitable transition metal catalyst and a chlorine source.

Cross-Coupling Reactions in Dichloroisoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions are instrumental in constructing complex molecular architectures, including substituted isoquinolines. lscollege.ac.in While not a direct chlorination method, cross-coupling can be a key step in a multi-step synthesis of this compound. For example, a suitably substituted di-brominated or di-iodinated isoquinoline could potentially undergo a halogen exchange reaction, or a boronic acid derivative could be coupled and subsequently converted to a chloride.

Multi-Step Synthetic Sequences from Simpler Isoquinoline Derivatives

Due to the challenges of direct and regioselective dichlorination, multi-step synthetic sequences are often the most practical approach for the synthesis of this compound. A plausible and well-documented strategy involves the use of a Sandmeyer reaction on a suitably substituted aminoisoquinoline precursor. wikipedia.orgpreprints.org

A key intermediate in this approach is 5-amino-1-chloroisoquinoline (B1348394). This compound can be synthesized from 1-chloro-5-nitroisoquinoline (B1581046) through reduction of the nitro group. The synthesis of 1-chloro-5-nitroisoquinoline itself would likely start from isoquinoline, involving nitration (which preferentially occurs at the 5- and 8-positions) followed by N-oxidation and subsequent chlorination at the 1-position.

Once 5-amino-1-chloroisoquinoline is obtained, a Sandmeyer reaction can be employed to convert the amino group at the 5-position into a chlorine atom. The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) chloride solution to yield the desired this compound. wikipedia.orgpreprints.org

A summary of a potential multi-step synthesis is presented in the following table:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Isoquinoline | HNO₃, H₂SO₄ | 5-Nitroisoquinoline |

| 2 | 5-Nitroisoquinoline | m-CPBA or similar oxidizing agent | 5-Nitroisoquinoline-N-oxide |

| 3 | 5-Nitroisoquinoline-N-oxide | POCl₃ | 1-Chloro-5-nitroisoquinoline |

| 4 | 1-Chloro-5-nitroisoquinoline | SnCl₂·2H₂O, EtOAc, reflux | 5-Amino-1-chloroisoquinoline |

| 5 | 5-Amino-1-chloroisoquinoline | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl, HCl (aq) | This compound |

This strategic, multi-step approach allows for the controlled and regioselective introduction of the two chlorine atoms, overcoming the inherent reactivity patterns of the isoquinoline nucleus.

Preparation of Key Intermediates for this compound Synthesis

The most viable synthetic approach to this compound hinges on the preparation of a crucial intermediate, 5-amino-1-chloroisoquinoline. This intermediate is typically synthesized from 1-chloroisoquinoline through a two-step process involving nitration and subsequent reduction.

Synthesis of Monochloro- and Other Substituted Isoquinoline Precursors

The journey towards this compound commences with the synthesis of 1-chloro-5-nitroisoquinoline. This is achieved through the nitration of 1-chloroisoquinoline. The process involves treating 1-chloroisoquinoline with a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group at the 5-position of the isoquinoline ring system.

Following the successful nitration, the next key transformation is the reduction of the nitro group to an amino group, yielding 5-amino-1-chloroisoquinoline. A common and effective method for this reduction is the use of stannous chloride dihydrate (SnCl2·2H2O) in a suitable solvent such as ethyl acetate (B1210297). The reaction is typically carried out under reflux conditions with a nitrogen atmosphere to prevent oxidation. After the reduction is complete, the reaction mixture is worked up by basification, for instance with aqueous sodium carbonate, to neutralize the acidic components and liberate the free amine. The desired 5-amino-1-chloroisoquinoline is then extracted and purified, often by column chromatography.

A specific procedure for the synthesis of 5-amino-1-chloroisoquinoline involves stirring a mixture of 1-chloro-5-nitroisoquinoline and stannous chloride dihydrate in ethyl acetate under reflux for several hours. The subsequent work-up and purification provide the product as a solid.

Stereochemical Control in Synthetic Pathways

The synthetic pathway to this compound, as outlined, does not involve the formation of any chiral centers. Both the starting materials and the intermediates, as well as the final product, are achiral molecules. Therefore, considerations of stereochemical control are not applicable in this particular synthetic sequence.

Comparative Analysis of Synthetic Routes to this compound

The primary synthetic route to this compound identified in the literature involves the diazotization of 5-amino-1-chloroisoquinoline followed by a Sandmeyer reaction. This classical method in aromatic chemistry allows for the conversion of the amino group into a chloro group.

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl diazonium salts, utilizing copper(I) salts as a catalyst or reagent. mdpi.com In the case of this compound synthesis, the process would involve treating 5-amino-1-chloroisoquinoline with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with a solution of copper(I) chloride in hydrochloric acid to yield this compound.

Yield and Purity Assessments

To provide a comparative context, the yields of Sandmeyer reactions on various aminoheterocycles can be considered. These reactions are known to have variable yields depending on the substrate and reaction conditions. Potential side products in Sandmeyer reactions can include phenols (from reaction with water), and biaryl compounds. The purity of the final this compound would necessitate purification steps such as recrystallization or chromatography to remove these byproducts and any unreacted starting material.

| Step | Reaction | Reagents | Reported Yield | Purity |

| 1 | Nitration of 1-chloroisoquinoline | HNO3, H2SO4 | Data not available | Data not available |

| 2 | Reduction of 1-chloro-5-nitroisoquinoline | SnCl2·2H2O, EtOAc | Data not available | Data not available |

| 3 | Sandmeyer reaction of 5-amino-1-chloroisoquinoline | NaNO2, HCl, CuCl | Data not available | Data not available |

Scalability and Industrial Relevance of Synthetic Protocols

The synthetic route described, relying on fundamental organic reactions like nitration, reduction, and the Sandmeyer reaction, is generally considered scalable. These are common transformations used in the chemical industry. However, the scalability of the Sandmeyer reaction can present challenges. Diazonium salts are often unstable and can be explosive, requiring careful temperature control and handling procedures on a large scale. The use of stoichiometric amounts of copper salts also generates significant amounts of metal waste, which can be a concern for industrial processes from both an economic and environmental perspective.

Green Chemistry Principles in this compound Synthesis

The traditional synthetic route to this compound has several aspects that are not aligned with the principles of green chemistry. The nitration step uses a mixture of strong acids, which are corrosive and generate acidic waste. The reduction of the nitro group using stannous chloride produces tin-based waste, which is environmentally problematic.

The Sandmeyer reaction itself has green chemistry drawbacks. The use of copper salts, often in stoichiometric amounts, contributes to metal waste. Diazotization reactions often use nitrous acid, which can be hazardous.

Chemical Reactivity and Transformation of 1,5 Dichloroisoquinoline

Nucleophilic Substitution Reactions of Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 1,5-dichloroisoquinoline. The electron-withdrawing nature of the ring nitrogen atom polarizes the C-1 carbon, making it highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The distinct electronic environments of the C-1 and C-5 positions govern the regioselectivity of nucleophilic substitution. The C-1 position is part of aza-activated pyridine (B92270) ring, rendering the attached chlorine atom labile. In contrast, the C-5 chlorine is on a benzene (B151609) ring and is much less reactive, behaving more like a typical aryl chloride.

Consequently, mono-substitution reactions occur exclusively and selectively at the C-1 position under standard conditions. Achieving di-substitution requires significantly more forcing reaction conditions, often with a different, more powerful catalytic system or stronger nucleophile to replace the less reactive C-5 chlorine. This selective reactivity is a cornerstone for the controlled, stepwise synthesis of diversely substituted isoquinoline (B145761) derivatives. For instance, amination or arylation can be directed to the C-1 position while leaving the C-5 chlorine available for subsequent transformations.

The introduction of amino groups, particularly bulky and lipophilic moieties like adamantane, is a key transformation. While direct studies on this compound are not extensively detailed, the palladium-catalyzed Buchwald-Hartwig amination of structurally similar dichloroquinolines and 1,3-dichloroisoquinoline (B189448) provides a clear precedent. In these systems, amination occurs with high regioselectivity at the chlorine position alpha to the ring nitrogen.

The reaction of this compound with adamantane-containing amines is expected to proceed selectively at the C-1 position. Typical conditions for such a transformation involve a palladium catalyst, such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for reaction efficiency; sterically hindered biaryl phosphine ligands like DavePhos are often employed for challenging substrates or bulky amines, while BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is also effective in many cases.

Table 1: Representative Conditions for Selective Mono-Amination at C-1

| Entry | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Adamantan-1-amine | Pd(dba)2 / BINAP | NaOtBu | Toluene | N-(Adamantan-1-yl)-5-chloroisoquinolin-1-amine |

This is an interactive data table based on established procedures for related dihaloheterocycles.

The activated C-1 position of this compound is also susceptible to substitution by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, are anticipated to yield 5-chloro-1-methoxyisoquinoline. Similarly, reactions with thiolates, like sodium thiophenoxide, would produce 5-chloro-1-(phenylthio)isoquinoline.

These reactions typically proceed under standard SNAr conditions. For oxygen nucleophiles, the reaction is often carried out in the corresponding alcohol as the solvent, while for sulfur nucleophiles, a polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) is common. The greater nucleophilicity of sulfur compounds compared to their oxygen analogues often allows these reactions to proceed under milder conditions.

The high regioselectivity observed in nucleophilic substitutions of this compound is dictated by fundamental electronic principles of heteroaromatic systems. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves two key steps:

Addition: The nucleophile attacks the electron-deficient C-1 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom at the 2-position is crucial for stabilizing this intermediate, particularly when the attack occurs at the C-1 position.

Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored.

Computational and experimental studies on related dihalo-N-heterocycles, such as 2,4-dichloroquinazolines, consistently show that nucleophilic attack preferentially occurs at the position within the pyrimidine/pyridine ring (C-4 in quinazoline (B50416), analogous to C-1 in isoquinoline) rather than the position on the fused benzene ring. nih.gov The activation energy for the formation of the Meisenheimer intermediate is significantly lower for attack at C-1 compared to C-5, making the former the overwhelmingly favored kinetic and thermodynamic pathway.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations, again exhibiting marked regioselectivity.

The Suzuki-Miyaura cross-coupling reaction enables the selective introduction of aryl, heteroaryl, or alkyl groups at the C-1 position of this compound. The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium(0) species. The key step that determines regioselectivity is the initial oxidative addition of the palladium catalyst to a carbon-chlorine bond.

This oxidative addition step is faster for C-Cl bonds that are more electron-deficient. In this compound, the C-1 position is significantly more electron-poor than the C-5 position, leading to preferential oxidative addition of the Pd(0) catalyst at C-1. Consequently, mono-alkylation or mono-arylation can be achieved with high selectivity, yielding 1-substituted-5-chloroisoquinolines.

Typical reaction conditions involve a palladium source, such as Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), a base like sodium carbonate or potassium carbonate, and an aryl- or alkylboronic acid in a suitable solvent system, often a mixture of an organic solvent and water.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-1

| Entry | Boronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 5-Chloro-1-phenylisoquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 5-Chloro-1-(4-methoxyphenyl)isoquinoline |

This is an interactive data table based on established procedures for related halo-N-heterocycles.

Heck and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds on the isoquinoline scaffold. In this compound, the C1-Cl bond is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom. This enhanced reactivity allows for regioselective functionalization.

The Heck reaction involves the coupling of an aryl halide with an alkene. For this compound, this would typically proceed selectively at the C1 position under controlled conditions. The reaction is catalyzed by palladium complexes, often with phosphine ligands, in the presence of a base. While specific studies on this compound are not prevalent, the principles of the Heck reaction suggest that coupling with various alkenes would yield 1-alkenyl-5-chloroisoquinolines.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for creating C(sp²)-C(sp) bonds. For this compound, selective coupling at the C1 position is anticipated. The reaction with a terminal alkyne, such as phenylacetylene, would be expected to yield 5-chloro-1-(phenylethynyl)isoquinoline. The regioselectivity is governed by the higher reactivity of the C1-Cl bond towards the palladium catalyst.

Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product (Selective at C1) |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 5-Chloro-1-styrylisoquinoline |

| Sonogashira Reaction | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | 5-Chloro-1-(phenylethynyl)isoquinoline |

Buchwald-Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a fundamental method in organic synthesis for constructing aryl amines from aryl halides. In the case of this compound, the differential reactivity of the two chlorine atoms allows for selective amination.

Studies on analogous dichloroquinolines have shown that the chlorine atom at the position alpha to the nitrogen is more reactive. Therefore, under carefully controlled conditions (e.g., using one equivalent of the amine), mono-amination is expected to occur selectively at the C1 position of this compound. A variety of primary and secondary amines can be used as coupling partners. If an excess of the amine and harsher reaction conditions are employed, double amination at both the C1 and C5 positions is possible.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands are often employed to facilitate the catalytic cycle.

Table 2: Buchwald-Hartwig Amination of Dichlorinated Heterocycles

| Substrate Class | Amine Nucleophile | Catalyst/Ligand System | Key Findings/Expected Outcome |

|---|---|---|---|

| Dichloroquinolines | Adamantane-containing amines | Pd(dba)₂ / BINAP | Good yields for mono-amination at the more reactive chloro position. |

| Dichloroquinolines | Sterically hindered amines | Pd(dba)₂ / DavePhos | DavePhos found to be effective for challenging couplings and diamination reactions. |

| This compound (Predicted) | Primary/Secondary Amines | Pd source / Biarylphosphine ligand | Selective mono-amination at C1 position; potential for diamination at C1 and C5 with excess amine. |

Catalytic Systems and Ligand Effects in Cross-Coupling

The efficiency, selectivity, and scope of cross-coupling reactions on this compound are highly dependent on the choice of the catalytic system, particularly the palladium source and the ancillary ligand.

Ligand Effects: The ligand plays a critical role in stabilizing the palladium catalyst, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the regioselectivity of the reaction.

Phosphine Ligands: Sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven highly effective in many cross-coupling reactions, including Buchwald-Hartwig aminations. These ligands promote the formation of monoligated palladium(0) species, which are often the most active catalysts. Bidentate phosphine ligands like BINAP and DPPF are also widely used and can enhance reaction rates and yields.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form stable complexes with palladium. They have emerged as powerful alternatives to phosphine ligands in various cross-coupling reactions, sometimes offering superior activity and stability.

For this compound, the selection of the ligand would be crucial for controlling the reaction outcome. For instance, in a Sonogashira coupling, the use of a monodentate ligand might favor the desired reaction at the C2 position in diiodopurines, while bidentate ligands could switch the preferred coupling site, demonstrating the profound impact of ligand choice on regioselectivity. A similar catalyst-controlled regioselectivity could potentially be exploited for this compound.

Oxidation and Reduction Reactions

Modification of Oxidation States and Derivative Formation

The nitrogen atom in the isoquinoline ring is susceptible to oxidation, typically leading to the formation of an N-oxide. This transformation alters the electronic properties of the ring system, which can be useful for subsequent functionalization reactions. The oxidation of this compound can be achieved using various oxidizing agents.

A common method for the N-oxidation of quinoline (B57606) and its derivatives is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of 4,7-dichloroquinoline (B193633) with m-CPBA in a solvent like chloroform (B151607) has been shown to produce the corresponding N-oxide in high yield. A similar outcome would be expected for this compound, yielding this compound N-oxide. The formation of the N-oxide can activate the C2 position for nucleophilic attack.

Selective Reduction of Isoquinoline Ring System

The isoquinoline ring system can be selectively reduced, typically through catalytic hydrogenation, to yield tetrahydroisoquinoline derivatives. This transformation is valuable as the tetrahydroisoquinoline core is present in many biologically active molecules. The challenge in reducing this compound lies in achieving selective reduction of the heterocyclic ring without affecting the carbon-chlorine bonds (hydrogenolysis).

Catalytic hydrogenation of quinolines and isoquinolines to their corresponding 1,2,3,4-tetrahydro derivatives is a well-established process. Various catalysts can be employed:

Noble Metal Catalysts: Traditional catalysts like platinum, palladium, and ruthenium are effective but may also catalyze dehalogenation, especially under harsh conditions. Adams' catalyst (PtO₂) has been used for the hydrogenation of quinoline itself.

Gold Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be highly effective for the chemoselective hydrogenation of the heterocyclic ring in substituted quinolines and isoquinolines, leaving functional groups like halogens intact.

Cobalt Catalysts: Cobalt-based catalysts have been developed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using reagents like ammonia (B1221849) borane.

For this compound, a chemoselective catalyst system, such as supported gold, would be ideal to achieve the synthesis of 5-chloro-1,2,3,4-tetrahydroisoquinoline (B1280154) while preserving the C5-Cl bond.

Electrophilic Aromatic Substitution on this compound Scaffold

Electrophilic aromatic substitution (EAS) on the this compound scaffold is expected to be challenging due to the deactivating nature of the heterocyclic nitrogen atom and the two chlorine substituents. The pyridinic nitrogen withdraws electron density from the entire ring system, particularly from the carbocyclic ring. The chlorine atoms also deactivate the ring through their inductive electron-withdrawing effect, which outweighs their weak resonance-donating effect.

The combination of these deactivating factors makes the carbocyclic ring of this compound significantly less nucleophilic than benzene. If an EAS reaction, such as nitration or halogenation, were to occur, it would require harsh conditions (e.g., strong acids, high temperatures).

The regioselectivity of the substitution would be determined by the directing effects of the existing substituents.

The isoquinoline nitrogen strongly deactivates the C5 and C7 positions.

The C5-chloro group is an ortho, para-director, but it deactivates the ring. It would direct incoming electrophiles to the C6 and C8 positions.

The C1-chloro group primarily influences the heterocyclic ring.

Considering these effects, the least deactivated positions on the carbocyclic ring are C7 and, to a lesser extent, C6. Nitration of quinoline 1-oxide under acidic conditions preferentially occurs at the C5 and C8 positions, highlighting the influence of the N-oxide group and protonation state on regioselectivity. For the neutral, unoxidized this compound, substitution would likely be directed away from the strongly deactivated peri-position (C8). Therefore, the most probable site for electrophilic attack, should the reaction proceed, would be the C7 position. A comprehensive study on the nitration of tetrahydroquinoline derivatives has demonstrated the complexity of predicting regioselectivity in such systems, where both experimental conditions and the nature of substituents play a crucial role.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.orglibretexts.org In these reactions, the electrophiles—the nitronium ion (NO₂⁺) for nitration and sulfur trioxide (SO₃) for sulfonation—attack the aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org The isoquinoline nucleus is deactivated towards electrophilic attack, especially under the strong acidic conditions required for these reactions, which protonate the nitrogen atom. This deactivation is more pronounced in the pyridine ring than in the benzene ring.

For this compound, the following factors govern the outcome of nitration and sulfonation:

Existing Substituents: The two chlorine atoms are deactivating groups but act as ortho, para-directors.

Ring Deactivation: The protonated nitrogen atom strongly deactivates the heterocyclic ring (positions 1, 3, 4).

Positional Analysis: Electrophilic attack is predicted to occur on the carbocyclic (benzene) ring. The chlorine atom at position 5 directs incoming electrophiles to its ortho-positions (6 and 4) and para-position (8). Since position 4 is in the highly deactivated pyridine ring, substitution is most likely to occur at positions 6 or 8.

Although specific experimental studies on this compound were not found, the table below outlines the predicted products based on these principles.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1,5-Dichloro-8-nitroisoquinoline | 1,5-Dichloro-6-nitroisoquinoline |

| Sulfonation | SO₃ / H₂SO₄ (oleum) | this compound-8-sulfonic acid | this compound-6-sulfonic acid |

Further Halogenation (Bromination, Iodination)

Further halogenation of this compound, such as bromination or iodination, also proceeds via an electrophilic aromatic substitution mechanism. These reactions typically require a Lewis acid catalyst (e.g., FeBr₃ for bromination) or an oxidizing agent for iodination to generate the electrophilic halogen species. youtube.com

The directing effects are identical to those described for nitration and sulfonation. The C-5 chlorine atom will direct the incoming bromine or iodine atom primarily to the C-8 position and secondarily to the C-6 position. The pyridine ring remains deactivated and is unlikely to react.

Table 2: Predicted Products of Further Halogenation of this compound

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 8-Bromo-1,5-dichloroisoquinoline | 6-Bromo-1,5-dichloroisoquinoline |

| Iodination | I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | 1,5-Dichloro-8-iodoisoquinoline | 1,5-Dichloro-6-iodoisoquinoline |

Rearrangement and Cyclization Reactions Involving this compound

Specific studies detailing rearrangement or cyclization reactions originating from this compound are not prominently available in the surveyed literature. However, dichlorinated aromatic systems can be valuable precursors in synthetic chemistry. For instance, the chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution (SₙAr) or as coupling partners in transition-metal-catalyzed cross-coupling reactions, which could be key steps in a cyclization sequence. An example is the Parham cyclization, where a halogen–metal exchange generates an aryllithium that can cyclize onto an intramolecular electrophile. wikipedia.org

Metalation and Lithiation Studies of this compound

The introduction of a metal, particularly lithium, onto the this compound skeleton is a powerful strategy for creating a nucleophilic center for further functionalization. Two primary pathways are considered for lithiation: direct deprotonation and halogen–metal exchange. wikipedia.orgias.ac.in

Directed ortho-Metalation (DoM): This process involves the deprotonation of a C-H bond at a position ortho to a directing metalation group (DMG). uwindsor.cabaranlab.orgwikipedia.orgorganic-chemistry.org In this compound, the nitrogen atom can act as a DMG, potentially directing a strong base like n-butyllithium to deprotonate the C-8 position. However, the presence of chlorine atoms opens up a competing and often faster pathway.

Halogen–Metal Exchange: This is a common and rapid reaction where an organolithium reagent exchanges its lithium atom for a halogen on the aromatic ring. wikipedia.orgias.ac.inresearchgate.nettcnj.edu The rate of exchange typically follows the trend I > Br > Cl. For this compound, exchange with a chlorine atom is possible, though it may require harsher conditions or more reactive organolithiums (like tert-butyllithium) compared to the corresponding bromo- or iodo-derivatives. The position of the exchange is influenced by the electronic environment. The C-1 position is on the electron-deficient pyridine ring, which could make the C1-Cl bond more susceptible to exchange than the C5-Cl bond.

While specific experimental results for this compound are scarce, the expected reactivity suggests that halogen-metal exchange is a more probable outcome than direct C-H lithiation.

Table 3: Potential Lithiation Pathways for this compound

| Pathway | Reagent | Potential Intermediate | Comments |

|---|---|---|---|

| Halogen-Metal Exchange | R-Li (e.g., n-BuLi, t-BuLi) | 1-Lithio-5-chloroisoquinoline or 5-Lithio-1-chloroisoquinoline | Often faster than deprotonation; regioselectivity depends on conditions and which chlorine is more reactive. wikipedia.orgias.ac.inresearchgate.net |

| Directed ortho-Metalation | R-Li (e.g., s-BuLi / TMEDA) | 1,5-Dichloro-8-lithioisoquinoline | The nitrogen atom directs lithiation to the adjacent C-8 position. uwindsor.cawikipedia.org |

Derivatives and Functionalization of 1,5 Dichloroisoquinoline

Synthesis of Substituted 1,5-Dichloroisoquinoline Analogues

The two chlorine atoms on the this compound ring exhibit differential reactivity, allowing for controlled and site-selective substitution reactions. The chlorine at the C1 position is generally more susceptible to nucleophilic substitution, while the C5 chlorine, located on the benzene (B151609) ring, is more amenable to transition-metal-catalyzed cross-coupling reactions. This dichotomy in reactivity is a cornerstone for the strategic elaboration of the isoquinoline (B145761) core.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The introduction of carbon-based substituents onto the this compound framework is predominantly achieved through modern cross-coupling methodologies. These reactions are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are instrumental for this purpose. wikipedia.orgyoutube.comyoutube.comyoutube.com For instance, the Suzuki-Miyaura coupling allows for the arylation or heteroarylation at the C5 position by reacting this compound with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.comyoutube.comlibretexts.orgnih.gov The choice of ligands, such as bulky phosphines, is crucial for the efficiency of these transformations, particularly when dealing with less reactive aryl chlorides. researchgate.net

Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at either the C1 or C5 position, depending on the reaction conditions. wikipedia.orgchemrxiv.orgbeilstein-journals.org The selectivity of these reactions can often be controlled by tuning the catalyst system and reaction parameters. For example, amination of dichloroquinolines has been shown to be selective depending on the specific isomer and the steric bulk of the amine and phosphine (B1218219) ligand used. researchgate.net

Below is a summary of potential cross-coupling reactions for functionalizing this compound.

| Reaction Type | Reactant | Catalyst System (Example) | Moiety Introduced | Primary Position |

| Suzuki-Miyaura Coupling | R-B(OH)₂ / R-B(OR)₂ | Pd(OAc)₂ / SPhos | Aryl, Heteroaryl | C5 |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / BINAP | Amino | C1 or C5 |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ | Alkenyl | C5 |

| Kumada Coupling | R-MgBr | Ni(dppp)Cl₂ | Alkyl, Aryl | C5 |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl | C5 |

Formation of Isoquinoline-Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for synthesizing polycyclic heteroaromatic compounds. These fused systems are of great interest due to their rigid structures and potential as novel therapeutic agents or functional materials. The synthesis often involves a sequence of substitution followed by an intramolecular cyclization reaction.

One prominent strategy involves the [3+3] cycloaddition of isoquinolinium methylides with 1,3-dipolarophiles. While not starting directly from this compound, this methodology highlights a powerful way to build fused systems onto the isoquinoline core. For example, chiral Current time information in Bangalore, IN.acs.orgthieme-connect.comtriazino[5,4-a]isoquinoline derivatives have been synthesized with high enantioselectivity through the reaction of isoquinolinium methylides and diazo compounds, catalyzed by a chiral phase-transfer catalyst.

Another approach involves the initial substitution of one of the chlorine atoms, typically at the C1 position, with a nucleophile containing a second reactive group. This intermediate can then undergo an intramolecular cyclization to form a new ring fused to the isoquinoline system. For example, reaction with a binucleophile like a hydrazine (B178648) or a hydroxylamine (B1172632) derivative could lead to the formation of fused triazole or oxazole (B20620) rings, respectively. The reactivity of the chlorine atoms can be exploited to construct a variety of fused heterocycles, expanding the chemical space accessible from this versatile starting material.

Design and Synthesis of N-Heterocyclic Carbene Ligands from this compound Precursors

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. scripps.eduacs.org The development of novel NHC ligands with unique structural features is an active area of research. Isoquinoline-based NHCs, for instance, have been developed as C₁-symmetric chiral ligands that can effectively block quadrants of a metal's coordination sphere. rsc.org

A plausible synthetic route to an NHC precursor from this compound would involve a two-step process. The first step is a double nucleophilic substitution of both chlorine atoms with a diamine, such as N,N'-disubstituted ethylenediamine. This would likely require forcing conditions, potentially using a copper or palladium catalyst, similar to a Buchwald-Hartwig amination. wikipedia.org This would form a diamino-substituted isoquinoline intermediate.

The second step involves the cyclization of this intermediate to form the imidazolinium or benzimidazolium salt, which is the direct precursor to the NHC. beilstein-journals.orgrsc.org This is typically achieved by reacting the diamine with an orthoformate or a similar one-carbon electrophile. rsc.org Deprotonation of the resulting azolium salt with a strong base would then yield the free N-heterocyclic carbene. nih.gov The resulting NHC would feature the isoquinoline backbone fused to the heterocyclic carbene ring, potentially offering unique steric and electronic properties for catalytic applications. While specific examples starting from this compound are not prevalent in the literature, the synthesis is conceptually sound based on established methods for preparing NHC precursors. nih.govnih.gov

Development of Chiral Derivatives of this compound

Chirality is a fundamental aspect of molecular recognition in biological systems, and the majority of modern pharmaceuticals are chiral compounds. nih.gov The synthesis of enantiomerically pure isoquinoline derivatives is therefore of high importance.

Enantioselective Synthesis Approaches

The primary method for generating chiral derivatives from this compound involves the asymmetric reduction of the imine-like C=N bond within the isoquinoline ring system to produce chiral 1,2,3,4-tetrahydroisoquinolines (THIQs). mdpi.com This transformation creates a stereocenter at the C1 position.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. mdpi.com Catalysts based on iridium, rhodium, and ruthenium, complexed with chiral phosphine or diamine ligands, have proven highly effective in the enantioselective hydrogenation of N-heteroaromatics. mdpi.com

The general approach involves activating the this compound with a chiral transition metal complex in the presence of a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like isopropanol (B130326) or formic acid). The chiral environment created by the catalyst directs the addition of hydrogen across the C=N bond from a specific face, leading to the preferential formation of one enantiomer of the corresponding 1,5-dichloro-1,2,3,4-tetrahydroisoquinoline.

| Catalyst Type | Chiral Ligand Example | Reductant | Product Type | Reported ee (%) |

| Iridium-based | (S,S)-f-spiroPhos | H₂ | Chiral THIQ | Up to 99% |

| Ruthenium-based | (R)-BINAP | H₂ | Chiral THIQ | >95% |

| Rhodium-based | Chiral Diene Ligands | H₂ | Chiral THIQ | Up to 98% |

| Organocatalyst | Chiral Brønsted Acid | Hantzsch Ester | Chiral THIQ | Up to 99% |

| (Note: Enantiomeric excess (ee) values are representative for the asymmetric reduction of various isoquinoline substrates and may vary for this compound). |

Application in Asymmetric Catalysis

Once synthesized, chiral derivatives of this compound can themselves be employed as ligands in asymmetric catalysis. acs.orgthieme-connect.comdntb.gov.uaresearchgate.net The combination of a rigid isoquinoline backbone, a stereogenic center, and the remaining chlorine atom (which can be further functionalized) makes these compounds attractive ligand scaffolds.

These chiral ligands can coordinate to a metal center (e.g., palladium, copper, rhodium) to create a chiral catalytic environment. Such catalysts can then be used to promote a wide variety of asymmetric transformations, including carbon-carbon bond formations, cycloadditions, and hydrogenations. thieme-connect.com For example, a chiral 1,5-dichlorotetrahydroisoquinoline derivative could be N-functionalized with a phosphine group to create a P,N-type bidentate ligand. These types of ligands are highly effective in reactions like asymmetric allylic alkylations or Heck reactions. The electronic properties of the ligand can be fine-tuned by the presence of the chlorine atoms, potentially influencing the reactivity and selectivity of the catalyst. The development of such ligands derived from this compound represents a promising avenue for the discovery of new and efficient asymmetric catalysts.

Applications in Medicinal Chemistry and Biological Activity

1,5-Dichloroisoquinoline as a Building Block for Bioactive Molecules

The reactivity of the chlorine atoms at the C1 and C5 positions of the isoquinoline (B145761) ring makes this compound a versatile building block in synthetic organic chemistry. These chlorine atoms can be displaced through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This strategic functionalization is key to developing new bioactive molecules.

While specific examples detailing the use of this compound are specialized, the utility of closely related dichloroisomers is well-documented in scientific literature, highlighting the synthetic potential of this class of compounds. For instance, the commercially available isomer, 1,3-dichloroisoquinoline (B189448), has been successfully employed as a key intermediate in the synthesis of potent 5-HT3 receptor ligands. acs.org In these syntheses, the chlorine atoms are sequentially replaced by amines and other nucleophiles to build the final pharmacophore. acs.org This approach underscores the value of dichloroisoquinolines as scaffolds, where the controlled, stepwise substitution of the chloro groups allows for the systematic exploration of chemical space and the optimization of biological activity.

Furthermore, the general principle of using chlorinated nitrogen heterocycles as precursors for bioactive compounds is a common strategy in medicinal chemistry. mdpi.com The synthesis of novel nitrogenous compounds through the condensation of quinoline (B57606) derivatives demonstrates how these scaffolds can be elaborated into molecules with potential applications as anti-Alzheimer's and anticancer agents. mdpi.com This established reactivity pattern suggests that this compound holds similar promise as a foundational element for creating diverse libraries of compounds for biological screening.

Potential in Anticancer Agent Development

The quinoline and isoquinoline scaffolds are features of many compounds investigated for their anticancer properties. These structures are often found in molecules that function as kinase inhibitors or DNA topoisomerase inhibitors, both of which are validated targets in oncology. nih.gov

Derivatives of quinazoline (B50416), a related nitrogenous heterocycle, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov Similarly, quinoxaline (B1680401) derivatives have been designed as selective inhibitors of various kinases involved in cell proliferation and survival. nih.gov Other research has focused on indenoisoquinolines as non-camptothecin inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair. nih.gov

While direct studies on this compound derivatives as anticancer agents are limited in broad literature, the established anticancer potential of the wider quinoline/isoquinoline family provides a strong rationale for its exploration in this area. For example, novel nitrogenous compounds synthesized from quinoline precursors are being evaluated through computational docking studies as potential tubulin inhibitors, which would disrupt cell division in cancerous cells. mdpi.com The synthetic accessibility of this compound allows for the creation of derivatives that could be tested against these and other validated cancer targets. For instance, 5,11-dimethyl-5H-indolo[2,3-b]quinoline, which contains a related structural core, has shown significant antiproliferative effects on pancreatic and breast cancer cell lines. nih.gov

Antimicrobial and Antifungal Properties of Derivatives

Derivatives of quinoline and isoquinoline have long been recognized for their antimicrobial properties. The versatility of the isoquinoline scaffold allows for the synthesis of compounds with broad-spectrum antibacterial and antifungal activity.

Studies on novel isoquinoline derivatives have demonstrated that many compounds exhibit high and wide-ranging bactericidal activity. The introduction of halogen atoms is often a key strategy in enhancing this activity. Research has shown that chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibit the greatest antifungal activity among the tested compounds. This suggests that the chlorine atoms on a starting material like this compound could be a beneficial feature to retain or strategically modify in the design of new antimicrobial agents.

The table below presents a summary of the antimicrobial activity of various functionalized isoquinoline derivatives, highlighting the effectiveness of halogenated compounds.

| Derivative Class | Bacterial Activity | Fungal Activity | Key Finding |

| Ester Derivatives | Variable | Moderate | Chlorinated esters showed the greatest antifungal activity. |

| Carbamate Derivatives | High and broad-range | Moderate | Halogenated phenyl and phenethyl carbamates were highly bactericidal. |

| Dihydroisoquinolinium Salts | Present | Limited | The core scaffold shows baseline activity. |

Data synthesized from studies on antimicrobial isoquinoline derivatives.

Role in Receptor Ligand Design (e.g., 5-HT3 Receptor Ligands)

One of the most successful applications of the isoquinoline scaffold in medicinal chemistry is in the design of ligands for neurotransmitter receptors, particularly the serotonin (B10506) 5-HT3 receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are clinically used as antiemetics to manage nausea and vomiting, especially during chemotherapy. acs.orgnih.gov

The established pharmacophore for 5-HT3 receptor ligands typically includes an aromatic part, a basic moiety (usually a protonable nitrogen), and an intervening hydrogen bond acceptor, all arranged with specific geometric constraints. core.ac.uk The isoquinoline ring serves as an excellent aromatic component for this pharmacophore.

Extensive research has led to the design and synthesis of highly potent 5-HT3 receptor ligands based on the isoquinoline and related quinazoline scaffolds. acs.org A crucial synthetic step in this research involved the use of 1,3-dichloroisoquinoline as a starting material, demonstrating the practical utility of dichloroisoquinoline isomers in this field. acs.org Structure-activity relationship studies have shown that the choice of substituents on the isoquinoline ring and the nature of the basic amine moiety are critical for achieving high affinity. For example, replacing a N-methylhomopiperazine group with an N-methylpiperazine group can significantly increase binding affinity. acs.org

The table below details the binding affinities of several isoquinoline and quinazoline derivatives for the 5-HT3 receptor, illustrating the SAR.

| Compound Scaffold | R1 Group (Basic Moiety) | R2/R3 Group | 5-HT3 Receptor Affinity (pKi) |

| Quinazoline | N-methylhomopiperazine | - | 7.6 |

| Quinazoline | N-methylpiperazine | - | 8.8 |

| Quinazoline | N-methylpiperazine | NH2 / H | 10.29 |

| Isoquinoline (from 1,3-dichloro) | N-methylpiperazine | H / H | 8.12 |

| Isoquinoline (from 1,3-dichloro) | N-methylpiperazine | NH2 / H | 8.86 |

pKi is the negative logarithm of the inhibition constant (Ki); a higher pKi value indicates stronger binding affinity. Data synthesized from SAR studies of 5-HT3 receptor ligands. acs.org

These studies resulted in the discovery of ligands with exceptionally high affinity (pKi > 10) for the 5-HT3 receptor, validating the isoquinoline framework as a privileged structure for targeting this important ion channel. acs.org

Exploration in Anti-Aging Research (e.g., related to 1,5-isoquinolinediol)

The quest for interventions to mitigate the effects of aging is a significant area of scientific inquiry. In this context, the isoquinoline derivative, 1,5-isoquinolinediol (B118816), has emerged as a compound of interest in anti-aging research. While this compound serves as a precursor in chemical syntheses, it is the biological activity of its derivatives, such as 1,5-isoquinolinediol, that is the focus of these investigations.

Research has identified 1,5-isoquinolinediol as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1. nih.govcaymanchem.com PARP1 is an enzyme that plays a critical role in cellular processes such as DNA repair and cell death. Its overactivation can lead to the depletion of NAD+, a crucial molecule for cellular energy metabolism, and contribute to processes associated with aging. nih.gov

A key aspect of aging is the accumulation of senescent cells, which are cells that have stopped dividing. nih.gov These cells contribute to the functional decline of tissues and organs over time. nih.gov Studies have shown that by inhibiting PARP1, 1,5-isoquinolinediol can suppress cellular replicative senescence. nih.govnih.gov In vitro experiments using murine embryonic fibroblasts demonstrated that treatment with 1,5-isoquinolinediol effectively inhibited the rate of senescence without causing cell death. nih.govnih.gov

The anti-aging potential of 1,5-isoquinolinediol is linked to its ability to modulate the cellular environment. For instance, daily treatment with the compound was found to inhibit the formation of abnormal nuclei and reduce the accumulation of β-galactosidase, a biomarker of cellular senescence. nih.gov The protective effects of 1,5-isoquinolinediol were even more pronounced under conditions of oxidative stress, a known accelerator of the aging process. nih.gov These findings suggest that 1,5-isoquinolinediol may have the potential to be developed as an agent to promote longevity. nih.govnih.gov

| Key Findings in Anti-Aging Research of 1,5-Isoquinolinediol |

| Mechanism of Action: Potent inhibitor of poly(ADP-ribose) polymerase (PARP1). nih.govcaymanchem.com |

| Effect on Cellular Level: Suppresses cellular replicative senescence. nih.govnih.gov |

| In Vitro Study: Inhibited senescence in murine embryonic fibroblasts without inducing cell death. nih.govnih.gov |

| Biomarker Modulation: Inhibited abnormal nuclei formation and β-galactosidase accumulation. nih.gov |

| Stress Response: Enhanced protective effects under oxidative stress. nih.gov |

Use in Biochemical Research to Study Enzyme Interactions and Biological Pathways

The specific inhibitory action of compounds like 1,5-isoquinolinediol makes them valuable tools in biochemical research for elucidating the roles of specific enzymes and pathways. The primary enzymatic target of 1,5-isoquinolinediol that has been studied is poly(ADP-ribose) polymerase (PARP), with a notable inhibitory concentration (IC50) of 0.39 μM for PARP1. caymanchem.com This specificity allows researchers to investigate the downstream consequences of PARP1 inhibition.

The study of PARP1 is crucial for understanding several fundamental biological pathways. This enzyme is a key player in the cellular response to DNA damage, initiating DNA repair mechanisms. By using 1,5-isoquinolinediol to inhibit PARP1, scientists can explore the intricacies of DNA repair pathways and the consequences of their disruption. caymanchem.com

Furthermore, PARP1 is deeply involved in the regulation of cell death pathways, including apoptosis. caymanchem.com Research has utilized 1,5-isoquinolinediol to study the role of PARP1 in oxidant stress-induced cell death. caymanchem.com For example, it has been instrumental in studies examining reactive oxygen species-dependent activation of cell death machinery in various cell lines. caymanchem.com

The interaction of PARP1 with other proteins is another area of investigation facilitated by inhibitors like 1,5-isoquinolinediol. For instance, research has explored the stimulation of DNA-dependent protein kinase by PARP1, shedding light on the cross-talk between different components of the DNA damage response system. caymanchem.com

The utility of 1,5-isoquinolinediol extends to in vivo studies as well. It has been used in animal models to investigate the role of PARP inhibition in clinically relevant scenarios, such as reducing renal ischemia-reperfusion injury. caymanchem.com These studies provide valuable insights into the potential therapeutic applications of targeting this enzymatic pathway.

| Application of 1,5-Isoquinolinediol in Biochemical Research |

| Enzyme Target: Poly(ADP-ribose) polymerase (PARP), specifically PARP1. caymanchem.com |

| Biological Pathways Studied: DNA repair, oxidant stress-induced cell death, apoptosis. caymanchem.com |

| Research Focus: Understanding the role of PARP1 in cellular responses to DNA damage and oxidative stress. caymanchem.com |

| Protein Interaction Studies: Investigating the relationship between PARP1 and other proteins like DNA-dependent protein kinase. caymanchem.com |

| In Vivo Models: Used in animal studies to explore the effects of PARP inhibition in conditions like renal ischemia-reperfusion injury. caymanchem.com |

Applications in Materials Science and Agrochemicals

Development of Novel Materials (e.g., Polymers and Coatings)

1,5-Dichloroisoquinoline is identified as a key raw material in the creation of polymer monomers. lookchem.com While specific polymers derived from this compound are not extensively detailed in publicly available research, its role as a building block is acknowledged by chemical suppliers. lookchem.comcymitquimica.com The incorporation of the rigid, aromatic isoquinoline (B145761) structure into a polymer backbone can be expected to impart specific thermal and mechanical properties.

The applications in materials science are predicated on the compound's ability to undergo reactions, such as nucleophilic substitution, at the chlorinated positions, enabling the linkage of isoquinoline units to form polymeric chains or to be grafted onto surfaces for coatings. Chemical suppliers highlight its role in the synthesis of advanced materials. cymitquimica.com

Table 1: Research and Industrial Use of this compound in Materials Science

| Application Area | Role of this compound | Potential Outcome |

| Polymer Synthesis | Synthesis of polymer monomers lookchem.com | Incorporation of rigid heterocyclic units into polymer chains, potentially enhancing thermal stability and mechanical strength. |

| Advanced Materials | Intermediate for synthesis cymitquimica.com | Development of materials with specific electronic or optical properties derived from the isoquinoline core. |

Application in Agrochemical Formulations (e.g., Herbicides and Pesticides)

In the field of agrochemicals, This compound is utilized as a foundational chemical for the synthesis of a variety of active ingredients. lookchem.com It is specifically mentioned as a main raw material for producing pesticides and antifungal agents. lookchem.com The isoquinoline scaffold is a known pharmacophore in various biologically active molecules, and its chlorinated derivatives are valuable for creating new agrochemical products. cymitquimica.com

The synthesis of these agrochemicals likely involves the reaction of This compound with other chemical entities to produce a final molecule with the desired pesticidal or herbicidal activity. While detailed synthetic pathways and specific commercial products are proprietary, the role of this compound as a key intermediate is established.

Table 2: Use of this compound in Agrochemical Synthesis

| Agrochemical Class | Role of this compound |

| Pesticides | Main raw material for synthesis lookchem.com |

| Antifungal Agents | Main raw material for synthesis lookchem.com |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 1,5-Dichloroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each of the aromatic protons. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons on the isoquinoline (B145761) ring. The protons on the benzene (B151609) ring portion would likely appear as a complex multiplet system, while the protons at positions 3, 4, and 8 would each exhibit unique shifts and couplings based on their proximity to the nitrogen atom and chlorine substituents.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms directly bonded to chlorine would be significantly affected, appearing at different field strengths compared to the other carbons. The carbon atoms adjacent to the nitrogen (C1 and C3) would also have characteristic chemical shifts.

A summary of expected NMR data is presented below. Note that these are predicted values and await experimental verification.

| Analysis | Expected Data Type |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) for each proton. |

| ¹³C NMR | Chemical shifts (ppm) for each unique carbon atom. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

MS: A standard mass spectrum of this compound (C₉H₅Cl₂N) would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with peaks at M, M+2, and M+4, in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₅Cl₂N).

| Analysis | Expected Data |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| HRMS | Exact mass determination to confirm elemental composition. |

| Isotopic Pattern | M, M+2, M+4 peaks due to two chlorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by absorptions corresponding to the aromatic system.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H stretch | ~3000-3100 |

| Aromatic C=C stretch | ~1400-1600 |

| C-N stretch | ~1300-1350 |

| C-Cl stretch | ~700-850 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the isoquinoline aromatic system, likely influenced by the chloro-substituents.

Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for analyzing the purity of non-volatile compounds. For this compound, a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely be employed. Purity is typically assessed by the peak area percentage.

Gas Chromatography (GC): As a volatile compound, this compound could also be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This would provide both retention time data for purity assessment and mass spectral data for identification.

| Method | Application | Typical Conditions |

| HPLC | Purity analysis | Reverse-phase column (C18), Acetonitrile/Water mobile phase. |

| GC | Purity analysis and identification | Capillary column, temperature gradient, coupled with MS detector. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods provide a balance between accuracy and computational cost, making them suitable for studying molecules of moderate size like 1,5-Dichloroisoquinoline. scirp.orgresearchgate.net These calculations can determine optimized molecular geometry, electronic structure, and various spectroscopic and thermodynamic properties. researchgate.netnih.gov

For the parent isoquinoline (B145761) molecule, DFT calculations have been performed using the B3LYP functional with basis sets like 6-311++G(d,p), yielding detailed information on bond lengths, bond angles, and electronic properties. researchgate.netfigshare.com The geometry of the isoquinoline core is planar, a feature expected to be largely retained in its dichlorinated derivative. The introduction of two chlorine atoms at the C1 and C5 positions, however, will induce notable changes in the molecule's geometric and electronic landscape. The C-Cl bonds will introduce new vibrational modes, and the high electronegativity of chlorine is expected to significantly perturb the electron distribution across the aromatic system.

DFT calculations on related chlorinated heterocyclic systems, such as 2,6-dichloro-4-fluoro phenol (B47542) and dichloro-substituted chalcones, confirm that the B3LYP method effectively computes structural and electronic parameters for halogenated organic molecules. semanticscholar.orgnih.gov Based on these established methodologies, key properties for this compound can be predicted.

| Property | Method | Basis Set | Predicted Value for this compound (extrapolated) | Reference Value (Isoquinoline) | Citations |

| Optimized Geometry | DFT (B3LYP) | 6-311++G(d,p) | Planar aromatic core with C-Cl bonds slightly out of plane. Bond lengths and angles around C1 and C5 will be altered due to steric and electronic effects of chlorine. | Planar structure. C-H bond lengths ~1.08 Å. C-C bonds ~1.36-1.42 Å. | researchgate.netnih.gov |

| Dipole Moment (μ) | DFT (B3LYP) | 6-311++G(d,p) | Significantly higher than isoquinoline due to the two polar C-Cl bonds. The vector sum will depend on the precise geometry. | 2.004 D | figshare.com |

| Mulliken Atomic Charges | DFT (B3LYP) | 6-311++G(d,p) | C1 and C5 will carry a partial positive charge, and the Cl atoms will be strongly negative. The nitrogen atom's charge will also be influenced. | N atom: -0.259. H atoms: positive charge. | scirp.org |

| Thermodynamic Parameters | DFT (B3LYP) | 6-311++G(d,p) | Enthalpy and Gibbs free energy of formation can be calculated, providing insights into the compound's stability. | Calculated values for enthalpy, entropy, and heat capacity are available. | scirp.org |

This table presents extrapolated data for this compound based on calculations for the parent isoquinoline and related halogenated compounds.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy level is related to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.orgwuxiapptec.com

For the parent isoquinoline, the HOMO is calculated to be -5.581 eV and the LUMO at 1.801 eV, resulting in an energy gap of 3.78 eV, indicative of a stable molecule. figshare.com The introduction of two electron-withdrawing chlorine atoms at positions 1 and 5 is expected to have a pronounced effect on the FMOs of this compound. Both the HOMO and LUMO energy levels are anticipated to be lowered. This is because the electronegative chlorine atoms will stabilize the electron density of the entire π-system. The stabilization effect is often more significant for the LUMO. Consequently, the HOMO-LUMO gap for this compound is predicted to be smaller than that of isoquinoline, suggesting it may be more chemically reactive. wuxiapptec.commdpi.com This increased reactivity can be important for its potential biological activity, as a lower energy gap can facilitate electron transfer interactions with biological targets. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implications | Citations |

| Isoquinoline | -6.646 | -1.816 | 4.83 | Stable molecule, moderate reactivity. | scirp.org |

| This compound (Predicted) | Lower than -6.646 | Lower than -1.816 | < 4.83 | Increased chemical reactivity and polarizability compared to isoquinoline. Potentially higher biological activity. | semanticscholar.orgnih.govwuxiapptec.com |

This table compares calculated data for isoquinoline with predicted trends for this compound.

While specific computational studies on the reaction mechanisms of this compound are not prominently available in the reviewed literature, quantum chemical calculations are a powerful tool for such investigations. nih.gov DFT methods can be used to map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov

For a molecule like this compound, this could be applied to study its synthesis or its subsequent functionalization. For instance, in nucleophilic aromatic substitution reactions, where one of the chlorine atoms is replaced, calculations could determine whether the reaction proceeds via a Meisenheimer complex and which chlorine atom (at C1 or C5) is more susceptible to attack. By calculating the activation energies associated with different pathways, chemists can predict reaction outcomes, optimize conditions, and understand regioselectivity. nih.govharvard.edu

Molecular Docking and Dynamics Simulations for Biological Interactions